molecular formula C12H15ClN2O2 B12737833 (E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133661-87-7

(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12737833
CAS No.: 133661-87-7
M. Wt: 254.71 g/mol
InChI Key: WCOXCAZRSQUCQM-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a butanoic acid backbone, with a 2-chlorophenyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 3-hydroxybutanoic acid with 1-(2-chlorophenyl)ethylidenehydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Formation of 3-oxobutanoic acid derivatives.

    Reduction: Formation of 3-hydroxybutanoic acid (1-(2-aminophenyl)ethylidene)hydrazide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-Hydroxybutanoic acid (1-(2-bromophenyl)ethylidene)hydrazide
  • (E)-3-Hydroxybutanoic acid (1-(2-fluorophenyl)ethylidene)hydrazide
  • (E)-3-Hydroxybutanoic acid (1-(2-methylphenyl)ethylidene)hydrazide

Uniqueness

(E)-3-Hydroxybutanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

133661-87-7

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-3-hydroxybutanamide

InChI

InChI=1S/C12H15ClN2O2/c1-8(16)7-12(17)15-14-9(2)10-5-3-4-6-11(10)13/h3-6,8,16H,7H2,1-2H3,(H,15,17)/b14-9+

InChI Key

WCOXCAZRSQUCQM-NTEUORMPSA-N

Isomeric SMILES

CC(CC(=O)N/N=C(\C)/C1=CC=CC=C1Cl)O

Canonical SMILES

CC(CC(=O)NN=C(C)C1=CC=CC=C1Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.